
(3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, other names or synonyms, and its uses or applications.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.Scientific Research Applications
Intermediates for Vitamin D Derivatives : One study describes the transformation of related compounds into intermediates for Vitamin D derivatives. This process involves efficient approaches starting with related pregnadienes and leading to tosylated dienols, which are crucial for synthesizing Vitamin D derivatives (Wittmann et al., 1996).
Synthesis of Pregna-Dienes : Another research focuses on the synthesis of 5α-pregna-1, 20-dien-3-one from related compounds, demonstrating the utility of these compounds in creating pregnadienes with specific structures (Schow & Mcmorris, 1977).
Creation of 21-Aldehydes in Δ17(20)-Steroids : The synthesis of 17(20)-unsaturated 21-aldehydes from related compounds provides insights into chemical transformations within the steroid family. These syntheses yield various pregnadienes and related compounds with specific structural characteristics (Popova et al., 1979).
Production of 21-Nitrogen Substituted Pregna-Dienes : A study involving the synthesis of isomeric hydroxy-pregna-dien-21-oyl amides illustrates the versatility of these compounds in generating structurally diverse pregnadienes. This process is significant for exploring the chemical space of pregnadienes and related steroids (Stulov et al., 2012).
Microbial Conversion in Steroid Chemistry : The study of microbial conversion of pregna-diene acetates by Nocardioides simplex sheds light on biological transformations of these compounds, leading to the formation of various metabolites. This research contributes to the understanding of biotransformation pathways in steroids (Fokina et al., 2003).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications, ongoing research, and areas where further study is needed.
Please consult with a qualified professional or refer to specific resources for detailed information. This is a general guide and may not apply to all compounds. For “(3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate”, you may need to refer to scientific literature or databases for accurate information.
properties
CAS RN |
552302-71-3 |
|---|---|
Product Name |
(3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate |
Molecular Formula |
C₃₈H₄₈O₅S |
Molecular Weight |
616.85 |
synonyms |
(3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate 21-(4-Methylbenzenesulfonate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)
![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)
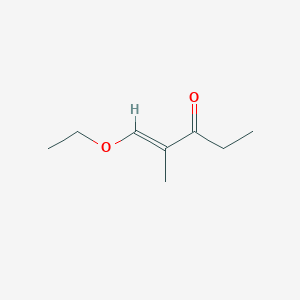
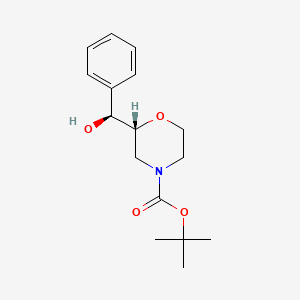
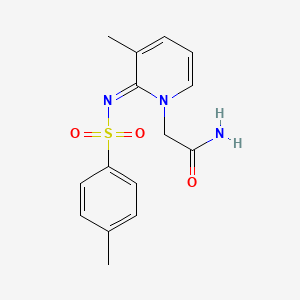
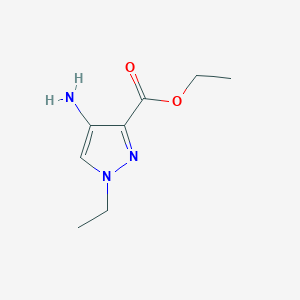
![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)
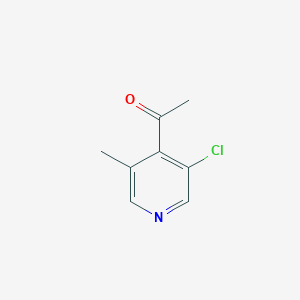
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)